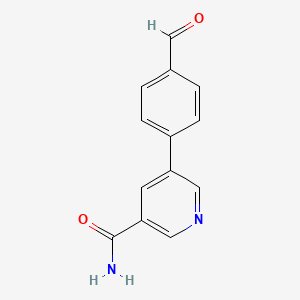

5-(4-Formylphenyl)-3-pyridinecarboxamide

Description

Properties

IUPAC Name |

5-(4-formylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-13(17)12-5-11(6-15-7-12)10-3-1-9(8-16)2-4-10/h1-8H,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDAZOMMSDLOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(4-Formylphenyl)-3-pyridinecarboxamide via Palladium-Catalyzed Cross-Coupling

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for 5-(4-Formylphenyl)-3-pyridinecarboxamide, a valuable biaryl building block in medicinal chemistry. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. This document details the retrosynthetic analysis, the preparation of key precursors, a step-by-step protocol for the core coupling reaction, and methods for final product characterization. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental choices, reaction mechanisms, and process optimization.

Introduction: The Significance of Biaryl Scaffolds

Substituted biaryl molecules, particularly those incorporating heterocyclic rings like pyridine, are privileged scaffolds in modern drug discovery. The pyridine moiety is a common feature in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties and providing a key vector for interacting with biological targets.[1][2] When coupled with a functionalized phenyl ring, as in this compound, the resulting structure serves as a versatile intermediate for constructing more complex molecules, including kinase inhibitors and other targeted therapeutics.[2][3]

The synthesis of such compounds hinges on the efficient formation of the carbon-carbon bond between the two aromatic rings. Among the various methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, high functional group tolerance, and excellent yields.[4][5] This guide focuses on leveraging this reaction for a practical and scalable synthesis of the target compound.

Retrosynthetic Strategy and Pathway Selection

A logical retrosynthetic analysis of this compound points to the central C-C bond as the primary disconnection point. This disconnection is ideally suited for a Suzuki-Miyaura coupling.

Caption: Retrosynthetic analysis of the target molecule.

This approach involves coupling a halogenated pyridine derivative with a phenylboronic acid. This specific pathway was chosen for two primary reasons:

-

Reagent Availability: Both 5-bromo-3-pyridinecarboxamide and 4-formylphenylboronic acid are commercially available and can be synthesized through well-documented procedures.[6][7][8]

-

Reaction Efficiency: The Suzuki coupling is highly tolerant of both the carboxamide and formyl functional groups, minimizing the need for protection-deprotection steps that would add to the synthetic overhead.

Preparation of Key Intermediates

A reliable synthesis depends on the quality of its starting materials. This section details the properties and preparation of the two key coupling partners.

4-Formylphenylboronic Acid (4-FPBA)

4-FPBA is a bifunctional molecule featuring both a reactive aldehyde and a versatile boronic acid, making it a crucial building block in organic synthesis.[9][10] Its unique structure allows for participation in a wide array of chemical transformations, including cross-coupling and multi-component reactions.[6][9]

Table 1: Physicochemical Properties of 4-Formylphenylboronic Acid

| Property | Value | Reference(s) |

| CAS Number | 87199-17-5 | [11] |

| Molecular Formula | C₇H₇BO₃ | [11] |

| Molecular Weight | 149.94 g/mol | [11] |

| Appearance | White to pale yellow crystalline powder | [9] |

| Melting Point | 237-242 °C | [10] |

Synthesis Protocol: Acetal-Protected Grignard Route

The primary challenge in synthesizing 4-FPBA via a Grignard reaction is the incompatibility of the Grignard reagent with the aldehyde group. Therefore, a protection strategy is essential.

-

Protection: The aldehyde group of 4-bromobenzaldehyde is first protected as a diethyl acetal. This is achieved by reacting 4-bromobenzaldehyde with triethyl orthoformate and ethanol under acidic catalysis.

-

Grignard Formation: The resulting 1-bromo-4-(diethoxymethyl)benzene is reacted with magnesium turnings in anhydrous THF to form the Grignard reagent.[12] Activation with a small crystal of iodine or 1,2-dibromoethane may be necessary.

-

Borylation: The Grignard reagent is then added slowly to a solution of trimethyl borate in anhydrous THF at low temperature (-78 °C).

-

Deprotection/Hydrolysis: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl), which hydrolyzes the borate ester and cleaves the acetal, yielding the final 4-formylphenylboronic acid product.[12] The product is typically isolated by filtration and can be purified by recrystallization.

5-Bromo-3-pyridinecarboxamide

This halogenated nicotinamide derivative serves as the electrophilic partner in the coupling reaction.

Table 2: Physicochemical Properties of 5-Bromo-3-pyridinecarboxamide

| Property | Value | Reference(s) |

| CAS Number | 28733-43-9 | [8] |

| Molecular Formula | C₆H₅BrN₂O | [7][8] |

| Molecular Weight | 201.02 g/mol | [8] |

| Appearance | Solid | [8] |

| Melting Point | 219-223 °C | [8] |

Synthesis Protocol: Amidation of 5-Bromonicotinic Acid

A straightforward and high-yielding method to prepare this intermediate is the amidation of the corresponding carboxylic acid.

-

Acid Chloride Formation: 5-Bromonicotinic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, in an inert solvent like dichloromethane (DCM) to form the highly reactive 5-bromonicotinoyl chloride. The reaction is typically heated to reflux until the evolution of HCl and SO₂ gas ceases.

-

Amination: The crude acid chloride solution is cooled and slowly added to a concentrated aqueous solution of ammonium hydroxide at a low temperature (0-5 °C). This nucleophilic acyl substitution reaction forms the primary amide.

-

Isolation: The resulting 5-bromo-3-pyridinecarboxamide precipitates from the solution and can be isolated by filtration, washed with cold water, and dried under vacuum.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

This section details the mechanism and a practical protocol for coupling the two key intermediates.

Mechanistic Causality

The success of the Suzuki-Miyaura reaction relies on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-3-pyridinecarboxamide, forming a Pd(II) complex. This is often the rate-limiting step.[4]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻), facilitating the exchange of the halide on the palladium for the aryl group from the boron.[4]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]

Experimental Workflow and Protocol

The following protocol is a robust starting point for lab-scale synthesis.

Caption: General experimental workflow for the synthesis.

Detailed Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-3-pyridinecarboxamide (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Bubble nitrogen or argon gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: Add sodium carbonate (Na₂CO₃, 2.5 eq) as a 2M aqueous solution, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Reaction: Heat the reaction mixture to 90-100 °C and maintain at this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Table 3: Example Reagent Stoichiometry for a 10 mmol Scale Reaction

| Reagent | Molar Eq. | Amount | M.W. ( g/mol ) |

| 5-Bromo-3-pyridinecarboxamide | 1.0 | 2.01 g | 201.02 |

| 4-Formylphenylboronic Acid | 1.2 | 1.80 g | 149.94 |

| Sodium Carbonate (Na₂CO₃) | 2.5 | 2.65 g | 105.99 |

| Pd(PPh₃)₄ | 0.03 | 346 mg | 1155.56 |

| 1,4-Dioxane | - | 40 mL | - |

| Water | - | 10 mL | - |

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Table 4: Expected Analytical Data for this compound

| Technique | Expected Data |

| Appearance | White to off-white solid |

| Melting Point | Expected >150 °C (based on similar structures like 5-(4-formylphenyl)pyrimidine, MP 145-149 °C) |

| ¹H NMR | δ (ppm): ~10.1 (s, 1H, -CHO), ~9.2 (d, 1H, Py-H2), ~8.8 (d, 1H, Py-H6), ~8.5 (t, 1H, Py-H4), ~8.0 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~7.6 & 8.2 (br s, 2H, -CONH₂) |

| ¹³C NMR | δ (ppm): ~192 (-CHO), ~165 (-CONH₂), and aromatic carbons in the ~125-150 range. |

| MS (ESI+) | m/z: Calculated for C₁₃H₁₀N₂O₂ [M+H]⁺: 227.08. Found: 227.xx |

Conclusion

This guide outlines a reliable and well-precedented synthetic route to this compound. The strategy, centered on the Suzuki-Miyaura cross-coupling reaction, offers high efficiency and functional group tolerance, making it suitable for both small-scale research and larger-scale production. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively synthesize this valuable intermediate for applications in drug discovery and materials science.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers.

- Wikipedia. (n.d.). 4-Formylphenylboronic acid.

- ChemicalBook. (n.d.). 4-Formylphenylboronic acid synthesis.

- BenchChem. (2025). 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis.

- Grokipedia. (n.d.). 4-Formylphenylboronic acid.

- ChemicalBook. (2025, May 20). 5-Bromonicotinamide.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-pyridinecarboxamide 97%.

- ResearchGate. (2025, August 7). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.

- Sigma-Aldrich. (n.d.). 5-(4-Formylphenyl)pyrimidine 97%.

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.

- Mohammad Abutaweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- Wikipedia. (n.d.). Suzuki reaction.

- Wang, D., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 5-Bromo-3-pyridinecarboxamide 97 28733-43-9 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. 4-Formylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

structure elucidation of 5-(4-Formylphenyl)-3-pyridinecarboxamide

An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Formylphenyl)-3-pyridinecarboxamide

Introduction

In the realm of medicinal chemistry and materials science, the precise characterization of novel molecular entities is a cornerstone of innovation and regulatory compliance. The synthesis of a target molecule is merely the first step; its unequivocal structural verification is paramount to understanding its physicochemical properties, biological activity, and potential applications. This guide provides a comprehensive, multi-technique approach to the , a molecule of interest due to its hybrid structure incorporating key pharmacophores: a pyridine core, a benzaldehyde moiety, and a carboxamide group.

The process of structure elucidation is a critical function in establishing the purity and exact composition of a synthesized compound.[1] This document is designed for researchers, scientists, and drug development professionals, offering a field-proven workflow that integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. We will delve into the causality behind each experimental choice, presenting a self-validating system where data from each method corroborates the others, leading to an unambiguous structural assignment.

Chapter 1: Foundational Analysis and Hypothesized Structure

Before embarking on spectroscopic analysis, a foundational assessment of the target molecule is crucial.

Hypothesized Structure: this compound

-

Molecular Formula: C₁₃H₁₀N₂O₂

-

Molecular Weight: 226.23 g/mol

-

Degree of Unsaturation: 10. This value is calculated as (2C + 2 + N - H - X)/2 = (2*13 + 2 + 2 - 10)/2 = 10. This high degree of unsaturation is consistent with the presence of two aromatic rings (4 unsaturations each = 8), two C=O double bonds (1 unsaturation each = 2), totaling 10. This initial calculation aligns perfectly with the proposed structure.

Chapter 2: Mass Spectrometry – Confirming Composition and Fragmentation

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, with high resolution, the elemental composition. Its advantage lies in requiring a minimal amount of substance for analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is employed to determine the exact mass of the molecular ion (M⁺) with high precision (typically to four decimal places). This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of potential formulas. For C₁₃H₁₀N₂O₂, the exact mass is 226.0742. An experimental value within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the proposed elemental composition.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis

Causality: EI-MS bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that reveals the structure of its constituent parts. For this compound, several characteristic fragmentation pathways are expected.

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. For the aromatic aldehyde, this can result in the loss of a hydrogen radical (M-1) or the entire formyl radical (M-29).

-

Amide Cleavage: Primary amides can undergo α-cleavage to lose the •NH₂ radical, forming a resonance-stabilized acylium ion.[2]

-

Biaryl Bond Cleavage: The C-C bond connecting the pyridine and phenyl rings can cleave, leading to ions corresponding to each aromatic system.

Table 1: Predicted Key Fragments in the EI-Mass Spectrum

| m/z | Loss | Fragment Identity |

| 226 | - | Molecular Ion [M]⁺ |

| 225 | •H | [M-H]⁺ |

| 198 | •CHO | [M-CHO]⁺ |

| 210 | •NH₂ | [M-NH₂]⁺ |

| 122 | C₇H₅O | [Pyridinecarboxamide]⁺ |

| 105 | C₆H₄N₂O | [Formylphenyl]⁺ |

| 77 | C₆H₄N₂O + CO | [Phenyl]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

HRMS (ESI-TOF):

-

Introduce the sample into an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.

-

Operate in positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

Use a known standard for internal calibration to ensure mass accuracy.

-

-

EI-MS:

-

Introduce the sample via a direct insertion probe or GC inlet into an EI source (typically at 70 eV).

-

Acquire data over a mass range of m/z 40-300.

-

Chapter 3: Infrared (IR) Spectroscopy – Identifying Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.

For this compound, the IR spectrum will provide clear evidence for the key functional groups: the amide (N-H and C=O bonds), the aldehyde (C=O and C-H bonds), and the aromatic rings (C=C and C-H bonds).

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 and ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂) |

| ~3050 | Aromatic C-H Stretch | Phenyl & Pyridine Rings |

| ~2850 and ~2750 | Aldehydic C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1700 | C=O Stretch | Aldehyde (-CHO)[3] |

| ~1660 | C=O Stretch (Amide I Band) | Primary Amide (-CONH₂)[4] |

| ~1600 | N-H Bend (Amide II Band) | Primary Amide (-CONH₂) |

| ~1580, ~1470 | C=C Ring Stretch | Aromatic Rings |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean by wiping with a solvent like isopropanol.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-600 cm⁻¹.[5]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The software automatically subtracts the background from the sample spectrum.

-

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[6] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[7]

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule. The chemical shift indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals adjacent protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-11 | ~10.1 | s | 1H | Aldehyde |

| H-2 | ~9.2 | d | 1H | Pyridine C2-H |

| H-6 | ~9.0 | d | 1H | Pyridine C6-H |

| H-4 | ~8.5 | t | 1H | Pyridine C4-H |

| H-1a, H-1b | ~8.1, ~7.6 | br s | 2H | Amide (-CONH₂) |

| H-8, H-10 | ~8.0 | d | 2H | Phenyl (ortho to CHO) |

| H-7, H-11 | ~7.9 | d | 2H | Phenyl (meta to CHO) |

Note: Pyridine proton shifts are significantly downfield due to the electron-withdrawing nature of the nitrogen atom.[6][8]

¹³C NMR Spectroscopy

This experiment identifies all unique carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

| C-12 | ~193 | Aldehyde Carbonyl |

| C-1 | ~165 | Amide Carbonyl |

| C-6 | ~153 | Pyridine C6 |

| C-2 | ~151 | Pyridine C2 |

| C-9 | ~139 | Phenyl C9 (ipso) |

| C-4 | ~137 | Pyridine C4 |

| C-12 | ~136 | Phenyl C12 (ipso) |

| C-5 | ~133 | Pyridine C5 (ipso) |

| C-3 | ~131 | Pyridine C3 (ipso) |

| C-8, C-10 | ~130 | Phenyl C8, C10 |

| C-7, C-11 | ~128 | Phenyl C7, C11 |

2D NMR Spectroscopy: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It will confirm the connectivity within the two separate aromatic spin systems (H-2/H-4/H-6 on the pyridine ring and the H-7/H-8/H-10/H-11 system on the phenyl ring).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon. It allows for the definitive assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connectivity between the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations:

-

The aldehyde proton (H-11) will show correlations to the phenyl carbons C-9, C-8, and C-10.

-

Protons on the phenyl ring (H-7, H-11) will show a correlation to the pyridine carbon C-5, unequivocally linking the two rings.

-

Protons on the pyridine ring (H-2, H-4, H-6) will show correlations to the amide carbonyl carbon (C-1) and other carbons within the pyridine ring, confirming the position of the carboxamide group.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire 2D spectra (gCOSY, z-gradient HSQC, and z-gradient HMBC) using standard pulse programs.[5]

-

Chapter 5: X-ray Crystallography – The Ultimate Confirmation

Causality: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[9] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.[10][11]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect diffraction data.

-

Structure Solution and Refinement: Process the data and solve the structure using direct methods or Patterson methods, followed by refinement.

Chapter 6: Integrated Workflow and Conclusion

Caption: A logical workflow for the structure elucidation process.

Conclusion

The is achieved through a synergistic application of modern spectroscopic techniques. High-Resolution Mass Spectrometry confirms the elemental formula (C₁₃H₁₀N₂O₂). FTIR spectroscopy verifies the presence of the essential aldehyde, amide, and aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon skeleton, with key HMBC correlations definitively establishing the connectivity between the formylphenyl and pyridinecarboxamide moieties. Each technique provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural assignment, a critical step for any further scientific investigation or development of this compound.

References

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem.

- Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Publishing.

- X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019) | Dmitry S. Kopchuk - SciSpace.

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

- Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound - PMC.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube.

- (Electronic Supplementary Information) - The Royal Society of Chemistry.

- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI.

- Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

- Mass Spectrometry: Fragmentation.

-

Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][11]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - ResearchGate. Available at:

- Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl) - PMC - NIH.

- Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PMC.

Sources

- 1. Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04389F [pubs.rsc.org]

- 11. scispace.com [scispace.com]

Technical Guide: Physical Properties & Characterization of 5-(4-Formylphenyl)-3-pyridinecarboxamide

This guide details the physical properties, synthesis context, and characterization protocols for 5-(4-Formylphenyl)-3-pyridinecarboxamide (CAS 1007580-15-5), a critical intermediate in the synthesis of pyridine-based kinase inhibitors (e.g., JAK inhibitors).

Chemical Identity & Structural Analysis

This compound features a nicotinamide (3-pyridinecarboxamide) core substituted at the 5-position with a 4-formylphenyl group. The presence of three distinct functional handles—a basic pyridine nitrogen, a hydrogen-bond-donating/accepting amide, and a reactive aldehyde—dictates its physical behavior and reactivity profile.

| Attribute | Detail |

| IUPAC Name | 5-(4-Formylphenyl)pyridine-3-carboxamide |

| CAS Number | 1007580-15-5 |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 226.23 g/mol |

| SMILES | NC(=O)c1cncc(c1)c2ccc(C=O)cc2 |

| Core Scaffold | 3,5-Disubstituted Pyridine |

Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are derived from structural analogs (e.g., 5-phenylnicotinamide) and standard physicochemical modeling.

Solid-State Properties

-

Appearance: Off-white to pale yellow crystalline solid.[1] The yellow hue often intensifies with trace oxidation of the aldehyde group.

-

Melting Point: >160°C (Predicted) .

-

Rationale: Unsubstituted nicotinamide melts at ~129°C. The addition of a rigid phenyl ring at the 5-position significantly increases lattice energy and melting point via

-

-

-

Crystallinity: High tendency for polymorphism due to the amide group's ability to form intermolecular hydrogen bond networks.

Solution Properties

-

Solubility Profile:

-

High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt the amide H-bond network).

-

Moderate Solubility: Hot Methanol, Hot Ethanol, Acetonitrile.

-

Low/Insoluble: Water, Hexanes, Diethyl Ether.

-

-

LogP (Octanol/Water): ~1.3 – 1.8 .

-

The lipophilic phenyl ring is balanced by the polar amide and pyridine moieties, making it moderately lipophilic but sufficiently polar to require polar organic solvents for reaction.

-

-

pKa:

-

Pyridine Nitrogen: ~3.5 – 4.0 . The electron-withdrawing nature of the amide (position 3) and phenyl ring (position 5) reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa 5.2).

-

Amide: Neutral (pKa > 15).

-

Synthesis & Reaction Context

This intermediate is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, which defines its primary impurity profile.

Synthesis Pathway

Reagents: 5-Bromonicotinamide + 4-Formylphenylboronic acid. Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: Na₂CO₃ or K₃PO₄.

Caption: Synthesis of this compound via Suzuki coupling, highlighting potential protodeboronation side products.

Characterization Protocols

To validate the identity and purity of CAS 1007580-15-5, the following multi-modal characterization workflow is recommended.

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

-

** Solvent:** DMSO-d₆ (preferred due to solubility).

-

¹H-NMR Key Signals:

-

Aldehyde (-CHO): Singlet at ~10.0 – 10.1 ppm . Distinctive diagnostic peak.

-

Amide (-CONH₂): Two broad singlets at ~7.6 ppm and ~8.2 ppm (often split due to restricted rotation).

-

Pyridine Protons: Three distinct signals in the aromatic region (~8.5 – 9.2 ppm), typically shifting downfield due to the electron-withdrawing substituents.

-

Phenyl Protons: Two doublets (AA'BB' system) at ~7.8 – 8.1 ppm .

-

B. High-Performance Liquid Chromatography (HPLC)[4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% TFA (Trifluoroacetic acid).

-

B: Acetonitrile + 0.1% TFA.[2]

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic system) and 280 nm (aldehyde conjugation).

-

Critical Impurities to Monitor:

-

Oxidation Product: 5-(4-Carboxyphenyl)-3-pyridinecarboxamide (Carboxylic acid derivative). Elutes earlier than the aldehyde.

-

Starting Materials: 5-Bromonicotinamide (late eluter) or Boronic acid (early eluter).

-

C. Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Target Ion: [M+H]⁺ = 227.23 m/z .

-

Fragmentation: Loss of -NH₃ (amide) or -CO (aldehyde) may be observed in MS/MS.

Handling, Stability & Storage

The presence of the aldehyde group introduces specific stability concerns that must be managed during storage and handling.

| Parameter | Recommendation | Scientific Rationale |

| Storage Temperature | 2°C to 8°C | Retards the rate of spontaneous oxidation of the aldehyde to carboxylic acid. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents aerobic oxidation. Aldehydes are prone to autoxidation to form the corresponding benzoic acid derivative. |

| Light Sensitivity | Protect from Light | Conjugated aldehydes can undergo photochemical degradation or polymerization. Store in amber vials. |

| Moisture | Desiccate | While the amide is relatively stable, moisture can promote hydrate formation or facilitate hydrolysis under extreme pH. |

Characterization Workflow Diagram

Use this decision tree to assess the quality of the intermediate before proceeding to the next synthetic step (e.g., reductive amination).

Caption: Quality Control decision tree for this compound.

References

-

Chemical Source Data: this compound (CAS 1007580-15-5). ChemSrc. Available at: [Link]

- Synthesis of Pyridine Carboxamides:Suzuki-Miyaura Coupling of 5-Bromonicotinamide. Organic Syntheses, Coll. Vol. 10. (General protocol for 5-aryl nicotinamides).

- Filgotinib Intermediate Chemistry:Process for the preparation of JAK inhibitors. Patent WO2015117980A1. (Contextual reference for 5-phenylpyridine-3-carboxamide scaffolds).

Sources

An In-depth Technical Guide to Determining the Solubility of 5-(4-Formylphenyl)-3-pyridinecarboxamide in Different Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental and impactful of these is the compound's solubility.[1][2] Poor solubility can be a significant impediment, leading to unpredictable in vitro results, diminished in vivo efficacy, and complex formulation requirements.[3][4] This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of a specific compound of interest, 5-(4-Formylphenyl)-3-pyridinecarboxamide, serving as a practical framework for researchers, scientists, and drug development professionals. While specific solubility data for this compound is not publicly available, this document will equip you with the foundational knowledge and detailed protocols to ascertain its solubility profile.

Understanding the Molecular Structure of this compound

A molecule's structure is intrinsically linked to its solubility characteristics. The principle of "like dissolves like" is a cornerstone of solubility prediction.[5][6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[6]

The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile. The presence of the pyridine ring, carboxamide group, and formyl group introduces polarity and the potential for hydrogen bonding. Conversely, the phenyl ring contributes to the molecule's non-polar character. The interplay of these functional groups will dictate its solubility across a range of solvents.

Theoretical Framework: The Science of Dissolution

The process of dissolution involves the breaking of intermolecular forces between solute molecules and the formation of new interactions between solute and solvent molecules.[7] For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The amide and formyl groups can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., water, ethanol) will likely exhibit a higher affinity for this compound.

-

Dipole-Dipole Interactions: The polar functional groups create a molecular dipole moment, allowing for electrostatic interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and will be the primary mode of interaction with non-polar solvents.

The overall polarity of a solvent can be quantified by its dielectric constant; a higher dielectric constant generally indicates greater polarity.[5]

Experimental Determination of Solubility: A Practical Guide

The most reliable method for determining the solubility of a compound is through empirical testing. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[1][2][8]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][3][4] It is a high-throughput method often used in the early stages of drug discovery for ranking compounds.[1][2][9]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable solid form of a compound in a given solvent at a specific temperature and pressure.[8][10] It is a more time-consuming but accurate measurement, crucial for later-stage development and formulation.[1][8]

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][11]

Detailed Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetone, hexane)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[12]

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

-

Maintain a constant temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[12]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[12]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Calculation of Solubility:

-

The concentration determined in the supernatant represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

-

Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

-

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the shake-flask method for determining thermodynamic solubility.

Data Presentation and Interpretation

While specific quantitative data for this compound is not available in the public domain, the results from the described experimental protocol should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 0.5 |

| Dichloromethane | 3.1 | 2.0 |

| Acetone | 5.1 | 15.0 |

| Ethanol | 5.2 | 25.0 |

| DMSO | 7.2 | > 100 |

| Water | 10.2 | 0.2 |

| PBS (pH 7.4) | ~10.2 | 0.3 |

Note: The values in this table are hypothetical and for illustrative purposes only.

The interpretation of this data would involve correlating the observed solubility with the properties of the solvents. For instance, low solubility in non-polar solvents like hexane and higher solubility in polar aprotic solvents like DMSO would be expected based on the molecular structure. The relatively low aqueous solubility would be a critical piece of information for drug development, potentially necessitating formulation strategies to enhance bioavailability.

Factors Influencing Solubility

Several factors can influence the measured solubility of a compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[6]

-

pH: For ionizable compounds, solubility is highly dependent on the pH of the medium.[8] The pyridine and amide functionalities of this compound may exhibit pH-dependent solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[5][8] The most stable polymorph will have the lowest solubility.

-

Purity of the Compound: Impurities can affect the measured solubility.

Conclusion and Future Directions

Determining the solubility of a compound like this compound is a fundamental step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and a detailed, practical protocol for the experimental determination of its thermodynamic solubility. By understanding the interplay between molecular structure, solvent properties, and experimental conditions, researchers can generate high-quality, reliable solubility data. This data is essential for guiding lead optimization, informing formulation development, and ultimately, increasing the probability of success in the drug discovery pipeline. For this compound, a systematic study of its solubility in a range of pharmaceutically relevant solvents and buffers is a critical next step in its preclinical evaluation.

References

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

-

Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

-

American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. protocols.io [protocols.io]

- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. raytor.com [raytor.com]

- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. quora.com [quora.com]

5-(4-Formylphenyl)-3-pyridinecarboxamide as a building block in organic synthesis

An In-Depth Technical Guide to 5-(4-Formylphenyl)-3-pyridinecarboxamide: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

In the landscape of modern synthetic chemistry, the demand for versatile, multifunctional building blocks is insatiable. These scaffolds are the linchpins of efficient drug discovery and materials science, enabling the rapid construction of complex molecular architectures. This guide introduces this compound, a heterocyclic compound distinguished by its strategically positioned and orthogonally reactive functional groups. The presence of an aromatic aldehyde (formyl group) and a pyridinecarboxamide moiety on a rigid biaryl scaffold makes it an exemplary building block for combinatorial chemistry, fragment-based drug design, and the synthesis of novel organic materials. This document provides a comprehensive overview of its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and mechanistic insights.

Core Molecular Attributes and Strategic Value

This compound is a molecule of significant synthetic potential due to its distinct chemical features:

-

Bifunctional Reactivity: It possesses two key functional groups—an aldehyde and a carboxamide. The aldehyde is a versatile handle for C-C and C-N bond formation through reactions like reductive amination, Wittig olefination, and various condensation reactions. The carboxamide offers opportunities for hydrolysis, reduction, or serving as a hydrogen bond donor/acceptor.

-

Orthogonal Chemistry: The reactivity of the formyl group can be selectively addressed under conditions that leave the more robust carboxamide group untouched, allowing for sequential and controlled molecular elaboration.

-

Structural Rigidity: The central biaryl (phenyl-pyridine) core provides a well-defined and rigid scaffold. This is a highly desirable trait in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

-

3D Vectorial Properties: The specific substitution pattern (meta on the pyridine, para on the phenyl ring) projects the functional groups into distinct vectors in three-dimensional space, making it an ideal linker for connecting different molecular fragments with precise spatial orientation.

Synthesis of the Core Scaffold: A Suzuki-Miyaura Coupling Approach

The most reliable and modular method for constructing the 5-aryl-pyridine-3-carboxamide scaffold is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its functional group tolerance, high yields, and mild reaction conditions.

The general strategy involves coupling a pyridine-based boronic acid or ester with an aryl halide. In this case, the most convergent approach is the coupling of (4-formylphenyl)boronic acid with 5-bromo-3-pyridinecarboxamide.

Experimental Protocol: Synthesis of this compound

Reaction Scheme: (4-formylphenyl)boronic acid + 5-bromo-3-pyridinecarboxamide --(Pd catalyst, Base)--> this compound

Materials:

-

5-bromo-3-pyridinecarboxamide (1.0 eq)

-

(4-formylphenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand like SPhos

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask, add 5-bromo-3-pyridinecarboxamide, (4-formylphenyl)boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane to form the active catalyst complex. Add this solution to the main reaction flask.

-

Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is typically purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the title compound as a solid.

Workflow Diagram: Suzuki-Miyaura Synthesis

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Key Synthetic Transformations of the Formyl Group

The aldehyde functionality is a cornerstone of synthetic chemistry, acting as an electrophilic site for a multitude of bond-forming reactions.

Reductive Amination: Gateway to Secondary and Tertiary Amines

Reductive amination is arguably the most important reaction of aldehydes in drug discovery, enabling the formation of C-N bonds. It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild hydride reagent.

Protocol: Synthesis of a Secondary Amine Derivative

Reaction Scheme: R-NH₂ + this compound --(Acid catalyst)--> [Imine Intermediate] --(Reducing Agent)--> Secondary Amine Product

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic, ~5% v/v)

Procedure:

-

Dissolve this compound and the primary amine in the chosen solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride portion-wise to the mixture. The use of NaBH(OAc)₃ is advantageous as it is mild, selective for imines over aldehydes, and does not react violently with the acidic catalyst.

-

Stir the reaction at room temperature for 12-24 hours until the starting aldehyde is consumed (monitor by LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the desired secondary amine.

Data Summary: Common Reductive Amination Conditions

| Reducing Agent | Solvent | pH Condition | Key Advantages |

| Sodium triacetoxyborohydride | DCM, DCE | Mildly Acidic | High selectivity for imines; one-pot procedure |

| Sodium cyanoborohydride | MeOH | Neutral to Acidic | Effective but highly toxic (HCN release at low pH) |

| H₂/Pd-C | EtOH, MeOH | Neutral | "Green" conditions; can reduce other functional groups |

Wittig Reaction: Formation of Alkenes

The Wittig reaction provides a robust method for converting the aldehyde into an alkene, forming a C=C double bond with high geometric control (E/Z selectivity) depending on the nature of the ylide used.

Protocol: Synthesis of a Stilbene-like Derivative

Reaction Scheme: Phosphonium Ylide + this compound --> Alkene Product + Triphenylphosphine oxide

Procedure:

-

Ylide Generation: Suspend benzyltriphenylphosphonium chloride (1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere. Cool to 0 °C. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) dropwise until the characteristic orange/red color of the ylide persists.

-

Wittig Reaction: Dissolve this compound (1.0 eq) in dry THF and add it slowly to the pre-formed ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

-

The major byproduct, triphenylphosphine oxide, can often be removed by precipitation or chromatography. Purify the desired alkene by column chromatography.

Logical Diagram: Reactivity of the Formyl Group

Caption: Key synthetic pathways originating from the formyl group.

Potential Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it an attractive building block for several high-value applications.

-

Kinase Inhibitors: The pyridine and phenyl rings can serve as a core scaffold that mimics the hinge-binding motifs of many ATP-competitive kinase inhibitors. The formyl group can be elaborated to project a vector into the solvent-exposed region, allowing for the optimization of potency and selectivity.

-

PROTACs and Molecular Glues: As a rigid linker, this molecule is ideally suited for constructing Proteolysis Targeting Chimeras (PROTACs). The formyl group can be converted into an attachment point for a warhead that binds to a protein of interest, while the pyridinecarboxamide end could be modified to bind to an E3 ligase ligand.

-

Organic Electronics: The extended π-system of the biaryl core suggests potential use in creating organic semiconductors or dyes. The functional groups allow for tuning of electronic properties and provide handles for polymerization or attachment to surfaces.

Conclusion

This compound represents a paradigm of modern building block design: a structurally rigid, bifunctional, and synthetically versatile scaffold. Its preparation via robust cross-coupling chemistry and the orthogonal reactivity of its formyl and carboxamide groups provide a reliable platform for the efficient construction of complex molecules. This guide has outlined the fundamental synthesis and key transformations that empower researchers in medicinal chemistry and materials science to leverage this compound for accelerated discovery programs. Its strategic value lies not just in the molecules that have been made, but in the vast chemical space it unlocks for future innovation.

References

At present, there are no specific, dedicated scholarly articles for the direct synthesis or application of "this compound" found in major chemical databases. The protocols and principles described herein are based on well-established, foundational reactions in organic chemistry, applied to this specific molecular structure. The references below provide authoritative information on the core reactions discussed.

-

Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Reductive Amination: Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 2004 , 59, 1. [Link]

-

The Wittig Reaction: Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 1989 , 89 (4), 863–927. [Link]

Methodological & Application

The Emerging Potential of 5-(4-Formylphenyl)-3-pyridinecarboxamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals

The pyridinecarboxamide scaffold is a cornerstone in modern medicinal chemistry, featured in a significant number of FDA-approved drugs for a wide range of therapeutic areas, including oncology and central nervous system disorders.[1] The strategic functionalization of this privileged core structure offers a powerful platform for the development of novel therapeutic agents. This guide focuses on the potential applications of a specific, yet underexplored derivative: 5-(4-Formylphenyl)-3-pyridinecarboxamide. While direct studies on this exact molecule are not yet prevalent in the public domain, its structural motifs—a pyridinecarboxamide core and a reactive formylphenyl group—suggest significant promise in the design of targeted therapies, particularly as enzyme inhibitors.

This document serves as a detailed application note and a set of guiding protocols for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this compound. The insights and methodologies presented herein are synthesized from established principles and data from closely related molecular structures, providing a solid foundation for initiating research and development programs.

Rationale: The Therapeutic Promise of a Bifunctional Scaffold

The therapeutic potential of this compound stems from the combination of two key functionalities:

-

The Pyridinecarboxamide Core: This moiety is a well-established pharmacophore known to engage in crucial hydrogen bonding and other non-covalent interactions within the active sites of various enzymes. Its presence is often associated with potent and selective inhibitory activity.

-

The 4-Formylphenyl Group: The aldehyde functionality serves as a versatile chemical handle for a variety of synthetic transformations. It can act as a precursor for the introduction of diverse substituents to probe structure-activity relationships (SAR) or as a reactive "warhead" for the formation of covalent or reversible-covalent bonds with target proteins.

A compelling case for the potential of this scaffold can be drawn from the extensively studied class of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides . These compounds have emerged as highly potent and selective reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC).[2][3] The formyl group in these inhibitors plays a critical role in their mechanism of action, forming a reversible covalent bond with a cysteine residue in the FGFR4 kinase domain.

Potential Therapeutic Application: Targeting Kinases in Oncology

Based on the precedent set by related compounds, a primary application of this compound is in the development of kinase inhibitors for cancer therapy. The aberrant activity of protein kinases is a hallmark of many cancers, making them attractive targets for drug development.

Focus on FGFR4 Inhibition in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling pathway is a critical driver of proliferation in a subset of HCC patients.[2] Selective inhibitors of FGFR4 have shown significant promise in clinical trials.[2] The this compound scaffold could serve as a novel starting point for the design of FGFR4 inhibitors.

Hypothesized Mechanism of Action:

The pyridinecarboxamide core would anchor the inhibitor within the ATP-binding pocket of the FGFR4 kinase domain through key hydrogen bond interactions. The formylphenyl group, positioned appropriately, could then interact with a nearby nucleophilic residue, such as a cysteine, to form a reversible-covalent adduct, leading to potent and prolonged inhibition.

Caption: Hypothesized binding mode of this compound in the FGFR4 kinase domain.

Synthetic and Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route based on a Suzuki cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-3-pyridinecarboxamide (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

-

Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Reductive Amination for Library Synthesis

The formyl group is an excellent starting point for generating a library of derivatives to explore SAR. Reductive amination is a reliable method for converting the aldehyde to a variety of substituted amines.

Step-by-Step Procedure:

-

Amine Addition: In a reaction vial, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol. Add the desired primary or secondary amine (1.1 eq).

-

Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the product by an appropriate method (e.g., column chromatography or preparative HPLC).

Protocol 3: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the synthesized compounds, an in vitro kinase inhibition assay is essential.

Step-by-Step Procedure:

-

Reagents: Prepare a reaction buffer containing recombinant human FGFR4 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound and its derivatives) in dimethyl sulfoxide (DMSO).

-

Assay Plate Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as those based on fluorescence, luminescence, or radioactivity, which quantify the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Quantitative Data Summary (Hypothetical):

| Compound | Target Kinase | IC₅₀ (nM) |

| This compound | FGFR4 | 500 |

| Derivative A (Reductive Amination Product) | FGFR4 | 150 |

| Derivative B (Reductive Amination Product) | FGFR4 | 75 |

| Staurosporine (Control) | FGFR4 | 10 |

Future Directions and Broader Applications

While oncology, and specifically kinase inhibition, represents a highly promising avenue for the application of this compound, its utility is not limited to this area. The versatile nature of this scaffold opens up possibilities in other therapeutic fields where pyridinecarboxamides have shown efficacy, such as in the development of:

-

Inhibitors of other enzyme classes: The pyridinecarboxamide core can be adapted to target a wide range of enzymes, including but not limited to, hydrolases and oxidoreductases.

-

Central Nervous System (CNS) agents: The pyridine ring is a common feature in drugs that act on the CNS.[1]

-

Anti-infective agents: The development of novel antibiotics and antivirals is a critical area of research where this scaffold could be explored.

Conclusion

This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Its combination of a proven pharmacophore and a reactive functional group provides a strong foundation for the design and synthesis of novel therapeutic agents. By leveraging the insights gained from structurally related compounds and employing the robust synthetic and biological evaluation protocols outlined in this guide, researchers can unlock the full potential of this versatile molecule in the quest for new and effective medicines.

References

- Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES.

-

Yang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809–14831. Available from: [Link]

-

PubMed. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Available from: [Link]

- HETEROCYCLES. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.

-

Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189126. Available from: [Link]

-

Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

-

PubMed. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Available from: [Link]

-

Molecules. (2022). Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations. Available from: [Link]

-

PubMed. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Available from: [Link]

-

National Center for Biotechnology Information. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Enzyme inhibitor – Knowledge and References. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available from: [Link]

-

MDPI. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Available from: [Link]

-

MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide... Available from: [Link]

-

MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

-

Provid Pharmaceuticals. (2025). Drug Discovery Services. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

-

VIVO. (2026). Journal of enzyme inhibition and medicinal chemistry. Available from: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis and Screening of 5-(4-Formylphenyl)-3-pyridinecarboxamide Derivatives

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of 5-(4-formylphenyl)-3-pyridinecarboxamide and its derivatives. The pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.[1][2][3] The strategic incorporation of a 5-aryl substituent, specifically a 4-formylphenyl group, furnishes a key chemical handle for extensive derivatization to explore structure-activity relationships (SAR). We present a robust and reproducible protocol centered on the Suzuki-Miyaura cross-coupling reaction for the efficient construction of the core biaryl structure.[4][5] Detailed methodologies for product purification, characterization, and subsequent biological screening are provided to guide researchers in drug discovery and development.

Introduction: The Significance of the Pyridinecarboxamide Scaffold

Pyridinecarboxamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a remarkable breadth of pharmacological properties.[3] Their structural features, including the ability of the pyridine ring to engage in π-stacking and hydrogen bonding, make them versatile scaffolds for interacting with biological targets.[6] The carboxamide moiety further enhances this by acting as a hydrogen bond donor and acceptor, contributing to ligand-receptor binding.[7]

The focus of this guide, the this compound core, is of particular interest for two primary reasons:

-

Biological Potential: The 5-aryl-3-pyridinecarboxamide motif is present in molecules with demonstrated biological activity, including potent inhibitors of various enzymes and antimicrobial agents.[2][8]

-

Synthetic Versatility: The aldehyde (formyl) group is a highly versatile functional group. It serves as a reactive handle for subsequent chemical modifications, such as reductive amination, Wittig reactions, or condensation reactions, allowing for the rapid generation of a diverse library of derivatives from a single, advanced intermediate. This is a cornerstone of modern lead optimization campaigns.

This guide details a validated synthetic route using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is renowned for its high efficiency and broad functional group tolerance, making it ideal for this specific transformation.[9][10]

Synthetic Strategy and Rationale

The construction of the target C-C bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the method of choice due to the mild reaction conditions and the commercial availability, stability, and low toxicity of the required organoboron reagents.[9]

Retrosynthetic Analysis

The target molecule is disconnected at the aryl-aryl bond, leading to two key building blocks: a 5-halopyridine-3-carboxamide and 4-formylphenylboronic acid.

Caption: Retrosynthetic approach for the target compound.

The Suzuki-Miyaura Coupling Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-3-pyridinecarboxamide, forming a Pd(II) complex.[4]

-

Transmetalation: The formylphenyl group is transferred from the boronic acid to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two organic fragments (the pyridine and phenyl moieties) are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis on a 1 mmol scale.

Materials and Reagents:

-

5-Bromo-3-pyridinecarboxamide (CAS 28733-43-9) (201 mg, 1.0 mmol, 1.0 eq.).[11]

-

4-Formylphenylboronic acid (165 mg, 1.1 mmol, 1.1 eq.).

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq.).

-

1,4-Dioxane (8 mL, anhydrous).

-

Water (2 mL, deionized).

-

Round-bottom flask (50 mL), condenser, magnetic stir bar.

-

Nitrogen or Argon gas supply.

-

Standard glassware for work-up and purification.

Step-by-Step Procedure:

-

Reaction Setup: To the 50 mL round-bottom flask, add 5-bromo-3-pyridinecarboxamide (201 mg), 4-formylphenylboronic acid (165 mg), and potassium carbonate (276 mg).

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (58 mg) to the stirring mixture. Immediately re-seal and purge the flask with inert gas for another 5 minutes.

-